Cas no 681224-86-2 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide
- AKOS002048738
- Oprea1_105769
- 681224-86-2
- SR-01000007120
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide
- F0558-0241
- N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
- N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide
- SR-01000007120-1
-
- インチ: 1S/C15H16ClN3O2S3/c16-12-4-3-11(24-12)10-7-23-15(17-10)18-13(20)8-22-9-14(21)19-5-1-2-6-19/h3-4,7H,1-2,5-6,8-9H2,(H,17,18,20)
- InChIKey: YAXMXLTXEHLGAO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C2=CSC(=N2)NC(CSCC(N2CCCC2)=O)=O)S1
計算された属性
- せいみつぶんしりょう: 401.0093180g/mol
- どういたいしつりょう: 401.0093180g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0558-0241-4mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-10mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-1mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-5mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-10μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-50mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-75mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-2μmol |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-40mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0558-0241-2mg |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}acetamide |
681224-86-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamideに関する追加情報
N-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl-acetamide Derivatives: A Comprehensive Overview
The compound with CAS No 681224-86-2, named N-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-acetamide, is a complex organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities. The molecule incorporates a 5-chlorothiophene moiety, a 1,3-thiazole ring system, and an acetamide functional group, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the importance of thiazole derivatives in the development of novel drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The 5-chlorothiophene substituent in this compound is particularly interesting due to its potential to enhance the molecule's pharmacokinetic properties and bioavailability. Additionally, the acetamide group plays a crucial role in modulating the compound's solubility and stability, which are critical factors in drug design.
One of the most notable aspects of this compound is its ability to interact with key biological targets such as protein kinases and enzymes involved in cellular signaling pathways. For instance, research has shown that N-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-acetamide exhibits potent inhibitory activity against certain kinases implicated in cancer progression. This makes it a valuable lead compound for the development of anti-cancer therapies.
Moreover, the incorporation of the pyrrolidine ring in some derivatives of this compound has been shown to enhance its bioactivity by improving its ability to penetrate cellular membranes. This modification has opened new avenues for exploring its potential as a drug candidate for treating central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
In terms of synthesis, the compound can be prepared through a variety of methods, including condensation reactions and coupling techniques. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are essential for studying its stereochemical effects on biological activity.
From an environmental perspective, the compound's degradation pathways and ecotoxicological effects have also been investigated. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, minimizing its environmental impact. This is particularly important for ensuring sustainable drug development practices.
In conclusion, N-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-acetamide represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. With ongoing research focusing on optimizing its pharmacokinetic properties and expanding its therapeutic applications, this compound holds great potential for contributing to the development of novel drugs in the near future.
681224-86-2 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide) 関連製品
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